S-Ethyl (S)-2-aminopropanethioate
Description
S-Ethyl (S)-2-aminopropanethioate is a chiral thioester derivative of 2-aminopropanoic acid (alanine). Its trifluoroacetate salt form, (S)-S-Ethyl 2-aminopropanethioate 2,2,2-trifluoroacetate, is commercially available with a purity of 97% (CAS: 54706-29-6) . This compound is likely utilized in organic synthesis or pharmaceutical research due to its chiral amine and thioester functionalities, which are critical in asymmetric catalysis and prodrug design.
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
S-ethyl (2S)-2-aminopropanethioate |
InChI |
InChI=1S/C5H11NOS/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 |
InChI Key |
FICQFYOAPJOCPK-BYPYZUCNSA-N |
Isomeric SMILES |
CCSC(=O)[C@H](C)N |
Canonical SMILES |
CCSC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (S)-2-aminopropanethioate can be achieved through several methods. One common approach involves the reaction of ethyl thiolacetate with 2-aminopropanol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminopropanol attacks the carbonyl carbon of ethyl thiolacetate, leading to the formation of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (S)-2-aminopropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters.
Scientific Research Applications
S-Ethyl (S)-2-aminopropanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl (S)-2-aminopropanethioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze thioester bond formation or cleavage. It may also interact with proteins and other biomolecules, leading to modifications that affect their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares S-Ethyl (S)-2-aminopropanethioate with key analogues, focusing on structural features, applications, and physicochemical properties:
Key Findings:
Structural Divergence: Thioesters vs. Thiocarbamates: While this compound is a thioester, compounds like EPTC and butylate are thiocarbamates, which feature a sulfur-linked carbamate group (R₂NCOSR). Thiocarbamates are predominantly agrochemicals, whereas thioesters like the target compound are more relevant in synthetic chemistry . Organophosphorus Analogues: Phosphonothioates (e.g., C₉H₂₂NO₂PS) contain a phosphorus core, making them structurally distinct and often more reactive or toxic. Their applications range from pesticides to regulated chemical weapons precursors .
Chirality and Bioactivity: The (S)-configuration of S-Ethyl 2-aminopropanethioate introduces stereoselectivity, a feature absent in non-chiral analogues like EPTC. This property is critical in drug design, where enantiopurity affects pharmacokinetics and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
